![molecular formula C19H24N2O4S B2825745 1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine CAS No. 438228-10-5](/img/structure/B2825745.png)
1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
Overview
Description
“1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine” is a compound that can be broken down into two parts for easier understanding . The “1-(2-Furoyl)” part refers to a piperazine ring that has been substituted at the 1-position with a 2-furoyl group . The “4-[(2,3,5,6-tetramethylphenyl)sulfonyl]” part refers to a substitution at the 4-position of the piperazine ring with a sulfonyl group that is further substituted with a 2,3,5,6-tetramethylphenyl group .
Molecular Structure Analysis
The molecular formula of 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride is C14H22N2O2S•HCl, and its molecular weight is 318.86 . The molecular formula of 1-(2-Furoyl)piperazine is C9H12N2O2, and its molecular weight is 180.20 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Furoyl)piperazine include a melting point of 66°C to 70°C and a boiling point of 137°C to 140°C (0.1mmHg) . The properties of 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride are not specified .Scientific Research Applications
- ATTO-TAG™ FQ (3-(2-Furoyl)quinoline-2-carboxaldehyde) is a fluorescent derivatization reagent based on the furoyl group. It allows the ultrasensitive detection of primary amines in biological samples. Researchers use it for labeling amino acids, peptides, and proteins, enabling their quantification and localization in complex mixtures .
- The furoyl-piperazine scaffold serves as a versatile building block for designing bioactive molecules. Medicinal chemists explore its potential in drug discovery, particularly for developing enzyme inhibitors, receptor ligands, and other bioactive compounds. Its unique structure offers opportunities for modulating biological pathways .
- PDT is a promising cancer treatment that involves light-activated compounds. Furoyl-piperazine derivatives can be incorporated into photosensitizers for PDT. Upon exposure to light, they generate reactive oxygen species, leading to localized tumor cell destruction. Researchers explore their efficacy and safety profiles .
- The furoyl group’s reactivity makes it valuable in materials science. Researchers functionalize surfaces, polymers, or nanoparticles with furoyl-piperazine derivatives. These modified materials find applications in sensors, coatings, and drug delivery systems. Their tunable properties contribute to tailored performance .
- Some studies suggest that furoyl-piperazine derivatives exhibit neuroprotective effects. Researchers investigate their potential in preventing neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. These compounds may offer therapeutic strategies for neurodegenerative diseases .
Fluorescent Derivatization Reagent
Chemical Biology and Medicinal Chemistry
Photodynamic Therapy (PDT)
Materials Science
Neuroscience and Neuroprotection
Safety and Hazards
properties
IUPAC Name |
furan-2-yl-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-12-14(2)16(4)18(15(13)3)26(23,24)21-9-7-20(8-10-21)19(22)17-6-5-11-25-17/h5-6,11-12H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAPMVYMVMXMGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329503 | |
Record name | furan-2-yl-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine | |
CAS RN |
438228-10-5 | |
Record name | furan-2-yl-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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